4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound with significant biological activity. Its molecular formula is C28H21BrClN3O4, and it has a molecular weight of approximately 578.8 g/mol. This compound functions primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2C or GluN2D subunits, which is crucial for research in neurological disorders.
This compound is classified under several categories, including:
The synthesis of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves complex multi-step organic reactions. While specific synthetic pathways have not been extensively documented, general methodologies for synthesizing similar pyrazoline derivatives include:
Recent advancements suggest that microwave-assisted synthesis may enhance the efficiency and yield of producing such compounds, allowing for more streamlined processes in organic chemistry laboratories.
The molecular structure of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is characterized by several key features:
| Property | Data |
|---|---|
| Molecular Formula | C28H21BrClN3O4 |
| Molecular Weight | 578.8 g/mol |
| IUPAC Name | 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| InChI Key | OPIVRLWGCRDIMW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl |
These structural components contribute to its biological activity and chemical reactivity .
The chemical reactivity of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is influenced by its functional groups:
These reactions can lead to the formation of diverse derivatives with varied biological activities, enhancing the compound's utility in pharmacological research.
The mechanism of action for 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-y)-5-(2-chlorophenyl)-4,5-dihydro -1H-pyrazol -1 -yl)-4 -oxobutanoic acid involves its role as a noncompetitive antagonist of NMDA receptors. It binds to a site distinct from where glutamate and glycine bind, inhibiting receptor activation even in their presence. This interference occurs at a pre-gating step in receptor activation, affecting the transition to the ion-conducting state . Its selectivity for specific NMDA receptor subunits is critical for understanding its therapeutic potential in treating neurological conditions such as Alzheimer's disease and schizophrenia .
The physical and chemical properties of 4-(3-(6-bromo -2 -oxo -4 -phenyl -1 ,2 -dihydroquinolin -3 -yl) -5 -(2-chlorophenyl) -4 ,5 -dihydro -1H-pyrazol -1 -yl) -4 -oxobutanoic acid include:
| Property | Value |
|---|---|
| Appearance | Solid (typically crystalline) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
| Boiling Point | Not extensively documented |
| Purity | Generally above 95% |
These properties are crucial for its application in laboratory settings and further research applications .
The primary applications of 4-(3-(6-bromo -2 -oxo -4 -phenyl -1 ,2 -dihydroquinolin -3 -yl) -5 -(2-chlorophenyl) -4 ,5 -dihydro -1H-pyrazol -1 -yl) -4 -oxobutanoic acid lie within scientific research focused on NMDA receptor function. Its selective inhibition makes it instrumental in studying:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3